(R)-2-(Methoxymethyl)pyrrolidine
Overview
Description
®-2-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a methoxymethyl group at the second position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methoxymethyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the reductive amination of a suitable aldehyde with a chiral amine, followed by protection and deprotection steps to introduce the methoxymethyl group .
Industrial Production Methods: Industrial production of ®-2-(Methoxymethyl)pyrrolidine may involve large-scale reductive amination processes, utilizing efficient chiral catalysts and optimized reaction conditions to maximize yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: ®-2-(Methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines .
Scientific Research Applications
®-2-(Methoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(Methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- ®-3-Methoxymethyl-pyrrolidine
- (S)-2-(Methoxymethyl)pyrrolidine
- N-Methylpyrrolidine
Comparison: ®-2-(Methoxymethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the methoxymethyl group at the second position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84025-81-0 | |
Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-2-(Methoxymethyl)pyrrolidine in organic synthesis?
A1: this compound serves as a valuable chiral starting material for the synthesis of various chiral ligands. These ligands, particularly aminophosphines, are crucial in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions [, , ]. AAA reactions are powerful tools for creating carbon-carbon bonds enantioselectively, meaning one specific mirror image of the product is formed preferentially. This is essential in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.
Q2: How is this compound incorporated into chiral ligands?
A2: Researchers have successfully synthesized a series of chiral aminophosphine ligands featuring an N,N-disubstituted 2-diphenylphosphinoaniline backbone. These ligands are readily prepared starting from this compound [, ]. The this compound moiety introduces chirality into the ligand structure, ultimately influencing the enantioselectivity of the palladium catalyst.
Q3: Can you provide an example of a specific reaction where this compound-derived ligands have been successfully employed?
A3: These chiral ligands, complexed with palladium, have shown promising results in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate-BSA-LiOAc system [, , ]. The reactions proceeded with good yields and enantioselectivities, highlighting the potential of these ligands in asymmetric synthesis.
Q4: Are there any modifications made to this compound itself to further enhance its utility?
A4: Researchers have successfully synthesized a chiral fluorous aminophosphine ligand by modifying this compound with two fluorous ponytails [, ]. Fluorous chemistry allows for easy separation of the catalyst from the reaction mixture, enabling catalyst recovery and reuse. This modification demonstrates the potential for tailoring the properties of this compound-derived ligands for specific applications.
Q5: What future research directions are anticipated in this area?
A5: Further research may explore the development of novel this compound-derived ligands with improved catalytic activity, enantioselectivity, and broader substrate scope in asymmetric reactions. Exploring alternative metals and reaction conditions could further expand the applications of this valuable chiral building block in organic synthesis.
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